2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide
説明
特性
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c24-16-6-8-17(9-7-16)29-21-19(13-26-29)22(31)28-18(14-32-23(28)27-21)12-20(30)25-11-10-15-4-2-1-3-5-15/h1-9,13,18H,10-12,14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLHCORVTNGFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the compound involves a multi-step process typically beginning with the preparation of the tetrahydropyrazolo scaffold. The initial steps include the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the desired heterocyclic structure. The synthesis can be summarized as follows:
- Starting Materials : 4-fluorobenzaldehyde, malononitrile, and cyclohexanedione.
- Reagents : DMAP (4-(Dimethylamino)pyridine) as a catalyst.
- Reaction Conditions : Reflux in ethanol for several hours followed by cooling and purification.
Antimicrobial Properties
Research has indicated that compounds containing the tetrahydropyrazolo and thiazolo-pyrimidine scaffolds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, derivatives of tetrahydropyrazolo[1,5-a]pyrimidine have shown promising results in high-throughput screening campaigns against Mtb, with some compounds achieving reductions in bacterial load in infected mice models .
Anticancer Activity
Studies have demonstrated that related thiazolo[4,5-d]pyrimidine derivatives possess potent anticancer properties. For example, compounds with similar structures have been evaluated for cytotoxicity against several cancer cell lines. Notably, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and substitution patterns on the pyrimidine scaffold significantly impact biological activity. For instance:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups like fluorine enhances potency against certain cancer cell lines.
- Positioning of substituents : The activity is highly dependent on the stereochemistry at specific positions on the pyrimidine ring, which influences binding affinity to biological targets.
Case Studies
- Antituberculosis Activity : A derivative of the compound was tested in vivo in a mouse model of tuberculosis and showed a significant reduction in bacterial counts after treatment. The study highlighted its potential as a candidate for combination therapy against both drug-sensitive and drug-resistant strains of Mtb .
- Anticancer Evaluation : In vitro studies assessed the cytotoxic effects of various derivatives on human cancer cell lines. Compounds were found to inhibit cell proliferation effectively, with some achieving over 80% inhibition at concentrations below 10 µM .
類似化合物との比較
Key Observations :
- Pyrazolo-thiazolo-pyrimidine vs.
- Chromen vs. Thiazolo Fusion : Example 53 () replaces the thiazolo ring with a chromen system, altering electronic properties and bioavailability due to increased aromaticity .
2.2. Substituent Effects
4-Fluorophenyl Group :
- Present in the target compound and Example 53 (), this group enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) compared to non-fluorinated analogs .
Side Chain Modifications :
Critical Analysis :
- The target compound’s synthesis relies on acid-catalyzed cyclization, which is cost-effective but may limit scalability due to prolonged reaction times (4 days) .
- Example 53 employs Suzuki coupling, offering modularity for diverse substituents but requiring expensive catalysts .
Implications for Drug Development
- Target Compound Advantages : Balanced hydrophobicity (4-fluorophenyl) and solubility (acetamide) make it a promising candidate for oral bioavailability.
- Limitations vs. Analogs : Lack of electron-donating groups (e.g., methoxy in ) may reduce interaction with polar enzyme residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
